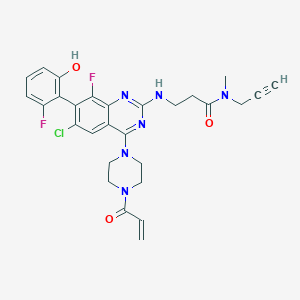
ARS-1323-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ARS-1323-alkyne is a switch-II pocket (S-IIP) inhibitor . It is a conformational specific chemical reporter of KRAS G12C nucleotide state in living cells . ARS-1323-alkyne is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Molecular Structure Analysis
The molecular formula of ARS-1323-alkyne is C28H27ClF2N6O3 . The molecular weight is 569 . The exact mass is 568.18 .Chemical Reactions Analysis
ARS-1323-alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular formula of ARS-1323-alkyne is C28H27ClF2N6O3 . The molecular weight is 569 . The solubility of ARS-1323-alkyne in DMSO is 250 mg/mL .Applications De Recherche Scientifique
1. Imaging Agent for Mutant KRAS G12C
- Overview : ARS-1323-alkyne is used in the development of fluorescent companion imaging drugs for KRAS G12C, a mutant protein involved in certain cancers.
- Research Findings : It was found that derivatives of ARS-1323 can bind to mutant KRAS and are utilized for biochemical binding screens. Although these derivatives faced challenges as direct imaging agents due to nonspecific membrane labeling, a two-step procedure involving ARS-1323-alkyne for target binding followed by fluorescence imaging proved effective for imaging mutant KRAS G12C in cells.
- Significance : This approach addresses the lack of specific antibodies for mutant KRAS G12C and aids in specific fluorescence imaging in cancer research (Koch et al., 2021).
2. Chemical Properties and Reactions
- Overview : ARS-1323-alkyne is involved in various chemical reactions, contributing to advancements in synthetic chemistry.
- Research Findings : Studies have explored the insertion of alkyne compounds into ArS−Pt bonds, showcasing regio- and stereoselective thermal reactions. These studies provide insights into the reactivity and potential applications of ARS-1323-alkyne in organometallic chemistry and catalytic processes.
- Significance : Understanding these reactions is crucial for developing new synthetic routes and catalytic systems in organic synthesis and industrial applications (Kuniyasu et al., 2008).
3. Alkylresorcinols in Nutrition and Health
- Overview : Although not directly related to ARS-1323-alkyne, research on alkylresorcinols (ARs) in general provides a context for understanding the broader family of compounds to which ARS-1323-alkyne belongs.
- Research Findings : ARs are found in certain whole grains and have been studied for their potential health benefits and as biomarkers for whole-grain intake. These studies contribute to a better understanding of the role of ARs in nutrition and health.
- Significance : This research enhances our knowledge of dietary components and their impact on human health, which could indirectly influence future applications of ARS-1323-alkyne in health-related fields (Ross et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClF2N6O3/c1-4-11-35(3)22(40)9-10-32-28-33-26-17(27(34-28)37-14-12-36(13-15-37)21(39)5-2)16-18(29)23(25(26)31)24-19(30)7-6-8-20(24)38/h1,5-8,16,38H,2,9-15H2,3H3,(H,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCFZQSNDSLLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(=O)CCNC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClF2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ARS-1323-alkyne | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

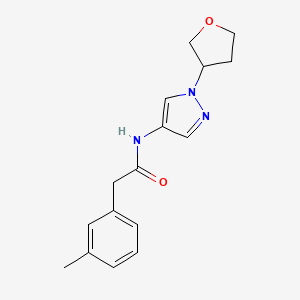
![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2896657.png)
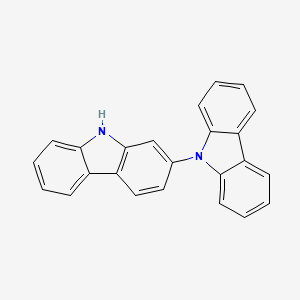
![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)
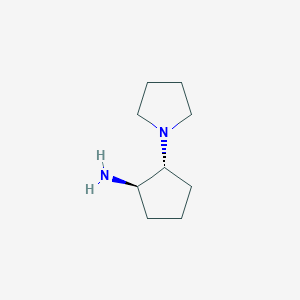
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)
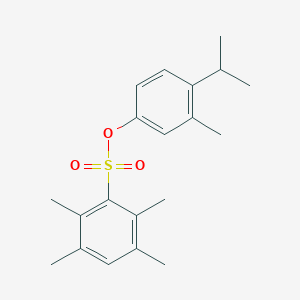
![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)
![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)
![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)
![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)